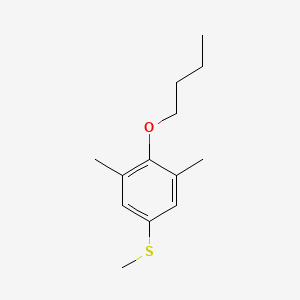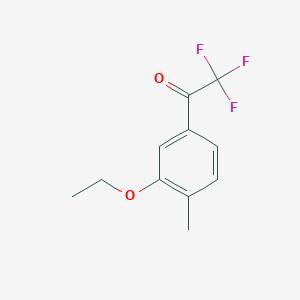
2-Allylphenyl-(2-bromobenzyl)ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allylphenyl-(2-bromobenzyl)ether is an organic compound with the molecular formula C16H15BrO It is characterized by the presence of an allyl group attached to a phenyl ring, which is further connected to a bromobenzyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Allylphenyl-(2-bromobenzyl)ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide. Specifically, the synthesis can be achieved by reacting sodium phenoxide with allyl bromide in the presence of a suitable solvent such as dimethoxyethane. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired ether compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allylphenyl-(2-bromobenzyl)ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl moiety can be substituted with other nucleophiles.
Oxidation Reactions: The allyl group can undergo oxidation to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted ethers.
Oxidation: Products include epoxides and aldehydes.
Reduction: Products include alcohols and alkanes.
Applications De Recherche Scientifique
2-Allylphenyl-(2-bromobenzyl)ether has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Allylphenyl-(2-bromobenzyl)ether involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the bromobenzyl ether moiety can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl phenyl ether: Similar structure but lacks the bromobenzyl moiety.
2-Allylphenol: Similar structure but contains a hydroxyl group instead of the ether linkage.
Benzyl allyl ether: Similar structure but lacks the bromine atom.
Uniqueness
2-Allylphenyl-(2-bromobenzyl)ether is unique due to the presence of both an allyl group and a bromobenzyl ether moiety
Propriétés
IUPAC Name |
1-bromo-2-[(2-prop-2-enylphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-2-7-13-8-4-6-11-16(13)18-12-14-9-3-5-10-15(14)17/h2-6,8-11H,1,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDBALFONPWKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991281.png)








![3-[3-(Methylthio)phenyl]-1-propene](/img/structure/B7991368.png)



